1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
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Overview
Description
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the coupling of phenylhydrazines with alkynylcyclobutanols under Rh(III)-catalyzed conditions. This reaction proceeds through a hydrazine-directed C–H functionalization pathway, resulting in the formation of the desired indole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium (Pd) or copper (Cu) and can be carried out under mild to moderate temperatures.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. Further research is needed to elucidate the exact mechanism and molecular targets of this compound.
Comparison with Similar Compounds
- 1-(1H-Indol-3-yl)-2-phenylethanone
- 1-(1H-Indol-3-yl)-2-(4-hydroxyphenyl)ethanone
- 1-(1H-Indol-3-yl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
43128-97-8 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3 |
InChI Key |
FSEZPVRFPZRXPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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